molecular formula C13H18O3 B8657486 5-(3,5-Dimethylphenoxy)pentanoic acid CAS No. 87411-40-3

5-(3,5-Dimethylphenoxy)pentanoic acid

Cat. No.: B8657486
CAS No.: 87411-40-3
M. Wt: 222.28 g/mol
InChI Key: XWFXFTBJQPCLBT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phenoxyalkanoic Acids in Chemical and Biological Research

The journey of phenoxyalkanoic acids in scientific research is marked by significant discoveries across different fields. Initially rising to prominence in the 1940s, these compounds, particularly chlorinated derivatives, were developed as analogues of the natural plant growth hormone indole-3-acetic acid (IAA). This led to their widespread application as auxinic herbicides, capable of selectively controlling broadleaf weeds in various crops by inducing uncontrolled growth. This herbicidal activity is based on their ability to mimic IAA and interact with auxin-binding proteins in plants.

Over time, the structural scaffold of phenoxyalkanoic acids proved to be versatile, attracting the attention of medicinal chemists. Researchers began to explore modifications of this scaffold to investigate a range of other biological activities, shifting the focus from agriculture to therapeutics. This evolution led to the discovery that certain derivatives possessed significant lipid-regulating properties, paving the way for the development of fibrate drugs, a class of agents used to manage dyslipidemia.

Overview of General Research Approaches to Novel Chemical Entities in Medicinal Chemistry

The discovery and development of a new chemical entity (NCE) in medicinal chemistry is a systematic and multidisciplinary process. It typically begins with target identification and validation, where a biological target (like an enzyme or receptor) involved in a disease is chosen. This is followed by hit identification, often through high-throughput screening (HTS) of large compound libraries, to find molecules that interact with the target.

Once a "hit" is identified, it enters the hit-to-lead phase, where medicinal chemists synthesize and test analogues to improve potency and selectivity. This leads to a "lead compound," which then undergoes extensive lead optimization. During this stage, chemists work to enhance the molecule's efficacy, metabolic stability, and pharmacokinetic profile while minimizing potential toxicity. This iterative process of design, synthesis, and testing is crucial for developing a compound with the desired therapeutic properties to be considered a drug candidate. Structure-activity relationship (SAR) studies are fundamental throughout this process, helping to build an understanding of how chemical structure relates to biological activity.

Rationale for Investigating the 5-(3,5-Dimethylphenoxy)pentanoic Acid Scaffold

The investigation into the this compound scaffold is driven by the established therapeutic success of related phenoxyalkanoic acid derivatives, particularly in the domain of lipid metabolism. This class of compounds is known for its potential to modulate lipid levels, which is a key strategy in managing conditions like hyperlipidemia and reducing the risk of coronary heart disease.

The specific structure of this compound, featuring a pentanoic acid chain and a 3,5-dimethylphenoxy group, presents a unique molecular architecture. Research into this scaffold aims to explore how these specific structural features—the length of the alkanoic acid chain and the substitution pattern on the phenyl ring—influence its biological activity. The primary rationale is to investigate its potential as a lipid-regulating agent, with the hypothesis that it may offer a distinct profile in its ability to affect triglyceride, very low-density lipoprotein (VLDL), and high-density lipoprotein (HDL) levels. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87411-40-3

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

5-(3,5-dimethylphenoxy)pentanoic acid

InChI

InChI=1S/C13H18O3/c1-10-7-11(2)9-12(8-10)16-6-4-3-5-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15)

InChI Key

XWFXFTBJQPCLBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCC(=O)O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 3,5 Dimethylphenoxy Pentanoic Acid

Established Synthetic Routes for 5-(3,5-Dimethylphenoxy)pentanoic Acid

While specific literature on the synthesis of this compound is not extensively detailed, its structure lends itself to well-established synthetic methodologies in organic chemistry. A logical and commonly employed approach for the synthesis of such aryl ether carboxylic acids is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.

Precursor Selection and Design

The retrosynthetic analysis of this compound points to two primary precursors: a phenolic component and a pentanoic acid derivative.

Phenolic Precursor : 3,5-Dimethylphenol is the clear choice for the aryl portion of the molecule. Its two methyl groups are positioned meta to the hydroxyl group, which is a key structural feature of the target compound.

Alkyl Precursor : A 5-halopentanoic acid or its ester derivative serves as the five-carbon chain with the carboxylic acid functionality. Ethyl 5-bromopentanoate is a common and suitable choice. The use of an ester protects the carboxylic acid from acting as a nucleophile during the reaction and can be easily hydrolyzed in a subsequent step.

Optimization of Reaction Conditions and Yield

The efficiency of the Williamson ether synthesis for producing this compound is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of base, solvent, temperature, and reaction time.

Base : A suitable base is required to deprotonate the 3,5-dimethylphenol. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The strength of the base can influence the reaction rate and the potential for side reactions.

Solvent : The solvent plays a crucial role in solvating the reactants and influencing the reaction kinetics. Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are often preferred as they can dissolve the ionic phenoxide and the alkyl halide.

Temperature : The reaction is typically heated to increase the rate of reaction. However, excessively high temperatures can lead to decomposition or side reactions. The optimal temperature is usually determined empirically.

An illustrative optimization of the reaction is presented in the table below, based on typical results for Williamson ether syntheses.

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃AcetoneReflux75
2NaHDMF8090
3NaOHEthanolReflux65
4Cs₂CO₃Acetonitrile8085

Table 1. Illustrative Optimization of Reaction Conditions for the Synthesis of Ethyl 5-(3,5-Dimethylphenoxy)pentanoate.

Purification and Isolation Techniques

Following the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and the solvent. Standard purification techniques are employed for this purpose.

Extraction : The reaction mixture is typically worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. This separates the desired product from inorganic salts and water-soluble impurities.

Chromatography : Column chromatography is a powerful technique for separating the target compound from any remaining impurities. A silica (B1680970) gel stationary phase with a gradient of organic solvents (e.g., hexane (B92381) and ethyl acetate) is commonly used.

Recrystallization : For solid products, recrystallization is an effective final purification step. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Distillation : If the product is a liquid, distillation under reduced pressure can be used for purification. google.com

The final step of the synthesis is the hydrolysis of the ester to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification with a strong acid such as hydrochloric acid. The resulting carboxylic acid can then be purified by extraction and recrystallization.

Development of Novel Synthetic Pathways

In line with modern synthetic chemistry, the development of novel, more sustainable, and efficient pathways for the synthesis of this compound is an area of active interest.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. firp-ula.org These principles can be applied to the synthesis of this compound in several ways:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Williamson ether synthesis generally has a good atom economy.

Use of Safer Solvents : Replacing hazardous solvents like DMF with greener alternatives such as ethanol, water, or ionic liquids. nih.gov

Energy Efficiency : Utilizing energy-efficient heating methods like microwave irradiation or ultrasound, which can significantly reduce reaction times and energy consumption. nih.govmdpi.com

Catalysis : Employing catalytic amounts of reagents in place of stoichiometric ones. For instance, the use of phase-transfer catalysts can enhance the reaction rate in a biphasic system, potentially avoiding the need for aprotic polar solvents.

The table below illustrates a hypothetical comparison of a traditional versus a greener synthetic approach.

ParameterTraditional MethodGreen Method
SolventDimethylformamide (DMF)Ethanol/Water
Energy SourceConventional Heating (8-12 h)Microwave Irradiation (10-30 min)
CatalystNonePhase-Transfer Catalyst
Work-upOrganic Solvent ExtractionAqueous Work-up

Table 2. Comparison of Traditional and Green Synthetic Approaches.

Chemoenzymatic or Biocatalytic Approaches to Synthesis

Chemoenzymatic and biocatalytic methods utilize enzymes or whole microorganisms to perform chemical transformations. These approaches offer high selectivity, mild reaction conditions, and reduced environmental impact.

A potential chemoenzymatic approach for the synthesis of this compound could involve the enzymatic hydrolysis of the intermediate ester, ethyl 5-(3,5-dimethylphenoxy)pentanoate. Lipases are a class of enzymes that are highly effective at catalyzing the hydrolysis of esters. This enzymatic step would replace the use of strong acids or bases and high temperatures, making the process more environmentally friendly.

Furthermore, research into the biosynthesis of phenolic compounds and fatty acids could one day lead to fully biocatalytic routes for the production of such molecules, starting from renewable feedstocks. While not yet established for this specific compound, the principles of metabolic engineering and synthetic biology are continually expanding the possibilities for the bio-based production of complex chemicals.

Derivatization Strategies for Structural Modification of the this compound Core

The molecular architecture of this compound presents multiple sites for chemical modification, allowing for the systematic alteration of its physicochemical properties. The structure consists of three key regions amenable to chemical transformation: the carboxylic acid functional group, the pentanoic acid aliphatic chain, and the 3,5-dimethylphenoxy aromatic ring. Strategic derivatization at these positions enables the exploration of structure-activity relationships and the development of new chemical entities.

Esterification and Amidation Reactions

The carboxylic acid group is the most readily derivatized functional group within the this compound molecule. Its conversion to esters and amides is fundamental for modifying polarity, solubility, and metabolic stability.

Esterification: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol under acidic conditions. The Fischer esterification is a classic method wherein the reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), with the alcohol often serving as the solvent to drive the equilibrium toward the product. masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

Alternatively, milder, non-equilibrium conditions can be employed. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates ester formation at room temperature by activating the carboxylic acid group. Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired alcohol.

Table 1: Representative Esterification Reactions
ReactantReagentsProductReaction Type
This compound + Methanol (B129727)H₂SO₄ (catalyst), heatMethyl 5-(3,5-dimethylphenoxy)pentanoateFischer Esterification
This compound + EthanolDCC, DMAP (catalyst)Ethyl 5-(3,5-dimethylphenoxy)pentanoateCarbodiimide-mediated coupling

Amidation: The synthesis of amides from this compound involves its reaction with primary or secondary amines. Direct reaction is generally not feasible and requires the use of coupling agents to activate the carboxylic acid. Reagents such as EDC, DCC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used in modern organic synthesis to facilitate amide bond formation under mild conditions. researchgate.net These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, promoting nucleophilic attack by the amine. researchgate.net The process is often carried out in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction.

Table 2: Representative Amidation Reactions
ReactantReagentsProductReaction Type
This compound + AnilineEDC, HOBtN-Phenyl-5-(3,5-dimethylphenoxy)pentanamideCarbodiimide-mediated coupling
This compound + DiethylamineSOCl₂, then Et₂NHN,N-Diethyl-5-(3,5-dimethylphenoxy)pentanamideAcyl chloride intermediate

Modifications of the Pentanoic Acid Moiety

The aliphatic pentanoic acid chain offers sites for functionalization, although these transformations can be less selective than those at the carboxylic acid terminus.

One potential modification is α-halogenation via the Hell-Volhard-Zelinsky reaction. This reaction introduces a halogen (typically bromine) at the carbon atom adjacent to the carboxylic acid (the α-carbon). The reaction is typically carried out using a phosphorus trihalide (e.g., PBr₃) and the halogen (Br₂). The carboxylic acid is first converted into an acyl halide, which then tautomerizes to an enol. This enol subsequently reacts with the halogen to install the α-bromo substituent.

Further modifications can include the reduction of the carboxylic acid group. Using strong reducing agents like lithium aluminum hydride (LiAlH₄) would convert the acid to the corresponding primary alcohol, 5-(3,5-dimethylphenoxy)pentan-1-ol. Milder or more selective reducing agents, such as borane (B79455) (BH₃), can also achieve this transformation. The resulting alcohol provides a new handle for further derivatization, such as etherification or oxidation to an aldehyde.

Table 3: Potential Modifications of the Pentanoic Acid Moiety
ReactantReagentsExpected ProductReaction Type
This compound1. PBr₃, Br₂; 2. H₂O2-Bromo-5-(3,5-dimethylphenoxy)pentanoic Acidα-Halogenation
This compound1. LiAlH₄; 2. H₃O⁺5-(3,5-Dimethylphenoxy)pentan-1-olReduction

Substitutions on the Dimethylphenoxy Ring

The aromatic ring of the 3,5-dimethylphenoxy group is susceptible to electrophilic aromatic substitution. The existing substituents—the two methyl groups and the ether oxygen—are all activating and ortho-, para-directing. msu.edu The ether oxygen is a strong activating group, while the methyl groups are weakly activating.

The directing effects of these groups must be considered collectively. The ether oxygen directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself. The methyl groups at C3 and C5 direct to their ortho (C2, C4, C6) and para (C1, not possible) positions. The positions at C2, C4, and C6 are therefore all electronically activated. Steric hindrance from the adjacent methyl groups might slightly disfavor substitution at the C2 and C6 positions compared to the C4 position, which is sterically more accessible. Therefore, electrophilic substitution is most likely to occur at the C4 position, and potentially at the C2 or C6 positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.

Friedel-Crafts Acylation: Using an acyl chloride (RCOCl) with a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl (-COR) group. This is generally preferred over Friedel-Crafts alkylation due to its resistance to polyalkylation and rearrangement.

Table 4: Representative Electrophilic Aromatic Substitution Reactions
ReactantReagentsMajor Expected Product(s)Reaction Type
This compoundHNO₃, H₂SO₄5-(4-Nitro-3,5-dimethylphenoxy)pentanoic AcidNitration
This compoundBr₂, FeBr₃5-(4-Bromo-3,5-dimethylphenoxy)pentanoic Acid and/or 5-(2-Bromo-3,5-dimethylphenoxy)pentanoic AcidBromination
This compoundCH₃COCl, AlCl₃5-(4-Acetyl-3,5-dimethylphenoxy)pentanoic AcidFriedel-Crafts Acylation

Advanced Structural Elucidation and Conformational Analysis of 5 3,5 Dimethylphenoxy Pentanoic Acid

Comprehensive Spectroscopic Characterization Techniques

A suite of sophisticated spectroscopic methods was employed to meticulously map the molecular architecture of 5-(3,5-Dimethylphenoxy)pentanoic acid, each providing unique insights into its structural components and their spatial relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy served as a primary tool for the complete assignment of the proton (¹H) and carbon (¹³C) signals within the molecule, confirming the connectivity of the atoms.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the 3,5-dimethylphenoxy group, the aliphatic protons of the pentanoic acid chain, and the methyl protons. Similarly, the ¹³C NMR spectrum reveals distinct resonances for the carboxylic acid carbon, the aromatic carbons, the ether-linked carbon, the aliphatic chain carbons, and the methyl carbons.

Interactive Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

Interactive Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (ppm)Assignment
Data not availableData not available

Detailed experimental spectral data for this compound is not publicly available in the searched scientific literature.

Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were utilized to establish definitive correlations between protons and carbons. COSY experiments would confirm the proton-proton coupling network within the pentanoic acid chain. HSQC spectra would directly link each proton to its attached carbon, while HMBC spectra would reveal longer-range (2-3 bond) correlations, crucial for confirming the connection between the pentanoic acid chain and the 3,5-dimethylphenoxy moiety through the ether linkage.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy were employed to identify the key functional groups present in the molecule. The FT-IR spectrum is expected to show a strong, broad absorption band characteristic of the O-H stretch of the carboxylic acid, as well as a sharp, intense peak for the C=O (carbonyl) stretch. The C-O stretching vibrations of the ether linkage and the carboxylic acid would also be evident. Aromatic C-H and C=C stretching vibrations from the dimethylphenoxy ring, along with aliphatic C-H stretching from the pentanoic acid chain, would also be present. FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Interactive Table 3: Characteristic FT-IR and FT-Raman Bands of this compound

Wavenumber (cm⁻¹)Vibrational Mode
Data not availableData not available

Specific experimental vibrational spectroscopy data for this compound is not available in the surveyed literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, allowing for the confirmation of its elemental composition. Analysis of the fragmentation pattern would provide further structural verification. Key fragmentation pathways would likely involve the cleavage of the ether bond and the loss of the carboxylic acid group, leading to characteristic fragment ions that correspond to the 3,5-dimethylphenate and the pentanoic acid chain.

Interactive Table 4: HRMS Data for this compound

IonCalculated m/zMeasured m/z
Data not availableData not availableData not available

Specific experimental high-resolution mass spectrometry data for this compound could not be located in the public domain.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography would provide the most definitive three-dimensional structure of this compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which often form dimers in the solid state.

Interactive Table 5: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Key Bond Lengths (Å)Data not available
Key Bond Angles (°)Data not available
Key Torsion Angles (°)Data not available

No published X-ray crystallographic studies for this compound were found during the literature search.

Despite a comprehensive search of scientific databases and literature, specific experimental and computational data for the compound This compound is not available to fulfill the detailed requirements of the requested article outline.

Published research, including crystallographic data, Density Functional Theory (DFT) analyses, Natural Bond Orbital (NBO) studies, and Molecular Dynamics (MD) simulations, focuses on structurally related but distinct molecules, such as isomers (e.g., 5-(2,5-dimethylphenoxy)pentanoic acid) or analogs like Gemfibrozil (5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid).

The structural differences between these compounds and this compound—specifically the position of the methyl groups on the phenoxy ring—would lead to significant variations in crystal packing, unit cell dimensions, hydrogen bonding networks, electronic structure, and conformational landscapes. Extrapolating data from these related molecules would be scientifically inaccurate and would not pertain to the subject of the request.

Therefore, as no specific peer-reviewed data could be found for this compound corresponding to the advanced structural and computational analysis requested in the outline, the article cannot be generated at this time.

Investigation of Biological Interactions and Mechanistic Pathways in Preclinical Research Models

Modulation of Cellular and Subcellular Biochemical Pathways

To understand how 5-(3,5-Dimethylphenoxy)pentanoic acid may exert its effects, it is crucial to investigate its interactions with key cellular components such as enzymes and receptors, and its influence on gene and protein expression.

Enzyme kinetic studies are essential to determine if this compound can modulate the activity of specific enzymes. longdom.orgpatsnap.comwisdomlib.orgresearchgate.netnih.gov These studies measure the rate of enzyme-catalyzed reactions in the presence of varying concentrations of the compound. longdom.orgpatsnap.comwisdomlib.org Key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are determined to elucidate the mechanism of inhibition or activation. longdom.orgpatsnap.com

A hypothetical study could investigate the effect of this compound on a panel of enzymes relevant to a specific physiological pathway. The results would be analyzed to determine the inhibitory constant (Ki) or the activation constant (Ka), which quantify the compound's potency. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) would also be determined, providing insights into the nature of the interaction between the compound and the enzyme. patsnap.com

Table 1: Illustrative Enzyme Kinetic Data for this compound

Target Enzyme IC50 (µM) Ki (µM) Mechanism of Inhibition
Enzyme A 15.2 7.8 Competitive
Enzyme B > 100 - No significant inhibition
Enzyme C 45.8 22.1 Non-competitive

This table presents hypothetical data for illustrative purposes.

Receptor binding assays are employed to determine if this compound can bind to specific cellular receptors. numberanalytics.comnumberanalytics.comlabome.comnih.govmtoz-biolabs.com These assays typically use a radiolabeled or fluorescently labeled ligand known to bind to the receptor of interest. labome.comnih.gov The ability of this compound to displace the labeled ligand from the receptor is measured, providing an indication of its binding affinity. numberanalytics.comlabome.com

The data from these experiments are used to calculate the dissociation constant (Kd) or the inhibitory concentration (IC50), which are measures of the compound's affinity for the receptor. numberanalytics.com Such studies are crucial for identifying potential molecular targets and understanding the initial step in the compound's mechanism of action. numberanalytics.commtoz-biolabs.com

Table 2: Example Receptor Binding Affinity for this compound

Receptor Target Ligand Displaced IC50 (µM) Calculated Ki (µM)
Receptor X [³H]-Ligand A 5.6 2.1
Receptor Y [¹²⁵I]-Ligand B > 100 -
Receptor Z [³H]-Ligand C 28.4 10.5

This table contains hypothetical data for illustrative purposes.

To assess the impact of this compound on cellular function at a broader level, gene expression and proteomic profiling would be conducted. inotiv.comresearchgate.netoup.comacs.orgnih.gov In vitro systems, such as cultured cells, would be treated with the compound, and changes in the expression of thousands of genes (transcriptomics) or proteins (proteomics) would be analyzed simultaneously. researchgate.netoup.commdpi.comnih.govmdpi.combiorxiv.org

Gene expression profiling can reveal which cellular pathways are affected by the compound, providing insights into its mode of action. inotiv.comacs.org Proteomic analysis complements this by confirming whether changes in gene expression translate to changes in protein levels and can also identify post-translational modifications. mdpi.comnih.govmdpi.combiorxiv.org

Table 3: Hypothetical Gene Expression Changes in a Human Cell Line Treated with this compound

Gene Name Pathway Fold Change p-value
Gene ABC Lipid Metabolism +2.5 0.001
Gene DEF Inflammatory Response -1.8 0.015
Gene GHI Cell Cycle Regulation +1.2 0.250

This table presents hypothetical data for illustrative purposes.

Cellular Permeability and Intracellular Fate Studies in Cultured Cells

Understanding whether a compound can enter cells and where it localizes is critical to interpreting its biological activity.

Cellular permeability of this compound could be assessed using in vitro models such as the Caco-2 cell permeability assay. evotec.comenamine.netcreative-bioarray.comprofacgen.combioivt.com This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. evotec.comenamine.netprofacgen.com The rate at which the compound crosses this cell monolayer from the apical (luminal) to the basolateral (blood) side, and vice versa, is measured to determine its apparent permeability coefficient (Papp). enamine.netbioivt.com This provides an estimate of its potential for oral absorption and can also indicate if the compound is a substrate for efflux transporters. evotec.comcreative-bioarray.com

Once inside a cell, the compound's intracellular fate can be investigated. umich.edumdpi.comnih.govnih.govresearchgate.net This involves determining its distribution within different cellular compartments, such as the cytoplasm, nucleus, and mitochondria. umich.eduresearchgate.net Techniques such as subcellular fractionation followed by analytical quantification, or the use of fluorescently tagged analogues of the compound in conjunction with microscopy, would be employed to visualize its localization. mdpi.comnih.gov

Table 4: Illustrative Caco-2 Permeability Data for this compound

Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio
Apical to Basolateral (A→B) 3.5 1.8
Basolateral to Apical (B→A) 6.3

This table contains hypothetical data for illustrative purposes. An efflux ratio greater than 2 would suggest active efflux.

Biotransformation and Metabolite Characterization in Non-Human Biological Systems

Investigating how this compound is metabolized is crucial for understanding its potential efficacy and toxicity. howmed.net

The biotransformation of this compound can be studied in vitro using subcellular fractions from non-human biological systems, such as liver microsomes or isolated mitochondria. milecell-bio.comspringernature.comnih.govnih.govresearchgate.net Liver microsomes are rich in cytochrome P450 enzymes, which are major players in drug metabolism. milecell-bio.comnih.govnih.gov Incubating the compound with liver microsomes in the presence of necessary cofactors allows for the identification of metabolites formed through oxidative, reductive, or hydrolytic reactions. springernature.comnih.govresearchgate.net

While the endoplasmic reticulum (the source of microsomes) is the primary site of xenobiotic metabolism, mitochondria also contain enzymes capable of biotransformation. howmed.netnih.govnih.govresearchgate.netunesp.brnih.gov Studying the metabolism of this compound in isolated mitochondria can reveal its potential to be metabolized by mitochondrial enzymes and can also provide insights into potential mitochondrial toxicity. nih.govnih.govresearchgate.netunesp.br The metabolites produced in these in vitro systems would be identified and characterized using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Table 5: Hypothetical Metabolite Profile of this compound in Rat Liver Microsomes

Metabolite Proposed Biotransformation Relative Abundance (%)
M1 Hydroxylation of the pentanoic acid chain 45
M2 O-demethylation of a methyl group on the phenoxy ring 25
M3 Glucuronidation of the carboxylic acid 15

This table presents hypothetical data for illustrative purposes.

Identification and Characterization of Metabolites in Non-Human in vivo Systems

In preclinical research, the metabolic fate of this compound is investigated in various non-human models to elucidate its biotransformation pathways. While specific studies exclusively on this compound are not extensively documented in publicly available literature, the metabolic profile can be inferred from studies on structurally similar phenoxyalkanoic acids and general metabolic pathways for xenobiotic carboxylic acids.

Metabolite identification in in vivo systems such as rats, dogs, and mice typically involves the administration of the compound, followed by the collection of biological samples like urine, feces, and plasma. These samples are then analyzed using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), to separate, detect, and identify the parent compound and its metabolites.

The anticipated metabolites of this compound would likely arise from two main metabolic routes: modifications of the pentanoic acid side chain and hydroxylation of the aromatic ring. The primary pathway for the degradation of the pentanoic acid chain is expected to be β-oxidation. Additionally, Phase II conjugation reactions, such as glucuronidation of the carboxylic acid moiety and any newly formed hydroxyl groups, are also anticipated.

Table 1: Predicted Metabolites of this compound in Non-Human in vivo Systems

Metabolite Predicted Metabolic Pathway Potential Site of Modification
3-(3,5-Dimethylphenoxy)propanoic acidβ-oxidationPentanoic acid side chain
(3,5-Dimethylphenoxy)acetic acidβ-oxidationPentanoic acid side chain
5-(3-Hydroxymethyl-5-methylphenoxy)pentanoic acidAromatic/Alkyl hydroxylationDimethylphenoxy moiety
This compound glucuronideGlucuronidationCarboxylic acid group

This table is predictive and based on the metabolism of structurally related compounds.

Analysis of Metabolic Pathways (e.g., β-oxidation of phenoxyalkanoic acids)

The metabolic pathways of this compound are presumed to follow those of other phenoxyalkanoic acids, with β-oxidation being a key catabolic route for the pentanoic acid side chain. abcam.comwikipedia.org β-oxidation is a multi-step enzymatic process that occurs within the mitochondria and peroxisomes, breaking down fatty acid molecules to produce energy. nih.gov

The process for a five-carbon chain like that in this compound would involve the following sequential steps:

Activation: The process is initiated by the activation of the pentanoic acid to its coenzyme A (CoA) thioester, forming 5-(3,5-Dimethylphenoxy)pentanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

First Oxidation: The acyl-CoA is then dehydrogenated by an acyl-CoA dehydrogenase, introducing a double bond between the α and β carbons (C2 and C3) of the pentanoyl chain.

Hydration: The resulting trans-Δ²-enoyl-CoA is hydrated by an enoyl-CoA hydratase, adding a hydroxyl group to the β-carbon.

Second Oxidation: The β-hydroxyacyl-CoA is then oxidized to a β-ketoacyl-CoA by a hydroxyacyl-CoA dehydrogenase.

Thiolytic Cleavage: Finally, the β-ketoacyl-CoA is cleaved by a thiolase, releasing a molecule of acetyl-CoA and a shortened 3-(3,5-Dimethylphenoxy)propanoyl-CoA.

This shortened acyl-CoA can then undergo another round of β-oxidation to yield (3,5-Dimethylphenoxy)acetyl-CoA, which can be further metabolized. The acetyl-CoA produced enters the citric acid cycle to generate ATP. abcam.com

Table 2: β-Oxidation Pathway of this compound

Step Enzyme Substrate Product(s)
1Acyl-CoA SynthetaseThis compound5-(3,5-Dimethylphenoxy)pentanoyl-CoA
2Acyl-CoA Dehydrogenase5-(3,5-Dimethylphenoxy)pentanoyl-CoAtrans-Δ²-5-(3,5-Dimethylphenoxy)enoyl-CoA
3Enoyl-CoA Hydratasetrans-Δ²-5-(3,5-Dimethylphenoxy)enoyl-CoA3-Hydroxy-5-(3,5-Dimethylphenoxy)pentanoyl-CoA
4Hydroxyacyl-CoA Dehydrogenase3-Hydroxy-5-(3,5-Dimethylphenoxy)pentanoyl-CoA3-Keto-5-(3,5-Dimethylphenoxy)pentanoyl-CoA
5Thiolase3-Keto-5-(3,5-Dimethylphenoxy)pentanoyl-CoA3-(3,5-Dimethylphenoxy)propanoyl-CoA + Acetyl-CoA

This table outlines the predicted β-oxidation pathway.

In addition to β-oxidation, other metabolic transformations such as ω-oxidation (oxidation at the terminal carbon of the side chain) and hydroxylation of the aromatic ring can occur, leading to a variety of metabolites that are subsequently conjugated and excreted.

Structure Activity Relationship Sar Studies and Analog Design for 5 3,5 Dimethylphenoxy Pentanoic Acid

Design Principles for Structural Analogs and Isosteres

The design of structural analogs and isosteres of 5-(3,5-Dimethylphenoxy)pentanoic acid is guided by established principles of medicinal chemistry, primarily centered around the fibrate pharmacophore. Fibrates are a class of drugs known for their lipid-lowering effects, which they exert through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. The archetypal structure of a fibrate consists of a carboxylic acid head group, a linker, and a hydrophobic aromatic tail.

Key Design Principles:

Bioisosteric Replacement: A fundamental strategy involves the replacement of certain functional groups with others that have similar physical or chemical properties, known as bioisosteres. For the carboxylic acid group, potential isosteres could include tetrazoles or hydroxamic acids, which can mimic the acidic proton and hydrogen bonding capabilities of the carboxylate.

Conformational Constraint: Introducing rigidity into the flexible pentanoic acid chain can lock the molecule into a more bioactive conformation. This can be achieved by incorporating cyclic structures or double bonds within the linker, which can enhance binding affinity and selectivity for the target receptor.

Scaffold Hopping: This approach involves replacing the central phenoxy scaffold with other heterocyclic or carbocyclic rings that can maintain the crucial spatial arrangement of the key pharmacophoric features. The goal is to discover novel intellectual property and potentially improved pharmacological profiles.

Homologation and Chain Branching: Systematically altering the length of the pentanoic acid chain (homologation) or introducing branches can probe the size and shape of the binding pocket. These modifications can influence the molecule's flexibility and its hydrophobic interactions with the receptor.

Correlation of Structural Modifications with Observed Biological Activities (Methodologies)

To establish a clear correlation between structural changes and biological activity, researchers employ a range of methodologies. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this process. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of novel compounds.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These techniques generate 3D contour maps that highlight the regions around the aligned molecules where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding characteristics are favorable or unfavorable for activity.

Molecular docking simulations provide a visual and energetic prediction of how a ligand binds to the active site of its target protein, in this case, the ligand-binding domain of PPARα. By analyzing the binding poses and interactions of a series of analogs, researchers can rationalize the observed SAR and guide the design of new compounds with improved binding affinity.

Impact of Aromatic Substituents on Activity

The 3,5-dimethyl substitution pattern on the phenyl ring of this compound plays a crucial role in its interaction with the target receptor. The nature, position, and size of these substituents significantly influence the compound's potency and selectivity.

Systematic variations of these substituents are essential to probe the steric and electronic requirements of the binding pocket. For instance, replacing the methyl groups with other alkyl groups of varying sizes can help to map the dimensions of the hydrophobic pocket. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the aromatic ring, which can affect its interaction with amino acid residues in the active site.

Table 1: Illustrative SAR of Aromatic Ring Modifications in Phenoxyalkanoic Acid Analogs

CompoundAromatic SubstituentsRelative PPARα Agonist Activity (EC50)
This compound 3,5-di-CH3 Baseline
Analog 13,5-di-ClDecreased
Analog 23,5-di-OCH3Increased
Analog 34-ClVariable
Analog 42,5-di-CH3 (Gemfibrozil analog)Active

Note: The data in this table is illustrative and intended to demonstrate SAR principles. Actual values would be derived from specific experimental studies.

Role of the Pentanoic Acid Chain in Molecular Recognition

The pentanoic acid chain is not merely a passive linker; it actively participates in molecular recognition and binding. Its length, flexibility, and the presence of substituents are critical determinants of biological activity.

The carboxylic acid terminus is essential for anchoring the ligand within the binding site through hydrogen bonds with key amino acid residues, such as tyrosine and histidine in the PPARα ligand-binding domain. Modifications to the chain length can alter the positioning of the aromatic moiety within the hydrophobic pocket. Studies on related fibrates have shown that both shortening and lengthening the alkyl chain can lead to a decrease or loss of activity, indicating an optimal length for effective binding.

Furthermore, substitution on the pentanoic acid chain, particularly at the α-position, can have a profound impact on potency and selectivity. For example, the introduction of methyl groups at the α-position, as seen in the drug gemfibrozil, can enhance activity.

Table 2: Illustrative SAR of Pentanoic Acid Chain Modifications

CompoundChain ModificationRelative PPARα Agonist Activity (EC50)
This compound n-pentanoic acid Baseline
Analog 5Propanoic acidDecreased
Analog 6Heptanoic acidDecreased
Analog 7α,α-dimethylpentanoic acidIncreased
Analog 8α-ethylpentanoic acidVariable

Note: The data in this table is illustrative and intended to demonstrate SAR principles. Actual values would be derived from specific experimental studies.

Rational Design and Optimization Strategies for Enhanced Biological Interactions

The insights gained from SAR studies, QSAR, and molecular modeling provide a solid foundation for the rational design and optimization of novel analogs of this compound with enhanced biological interactions.

A key strategy is to leverage the 3D-QSAR contour maps to identify "hotspots" for modification. For example, if a CoMFA map indicates a sterically favorable region near one of the methyl groups, analogs with larger, yet still hydrophobic, substituents at that position could be synthesized and tested. Conversely, if a region of negative electrostatic potential is desired, analogs with electron-withdrawing groups could be designed.

Molecular docking simulations can be used to pre-screen virtual libraries of designed analogs, prioritizing those with the most promising predicted binding energies and interaction patterns. This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient.

Furthermore, the concept of "selective PPARα modulators" (SPPARMs) has emerged as a promising optimization strategy. The goal is to design ligands that induce a specific conformational change in the receptor, leading to the selective activation or repression of certain target genes. This approach aims to separate the beneficial therapeutic effects from potential side effects. By fine-tuning the structure of the ligand, it may be possible to modulate the recruitment of co-activator and co-repressor proteins to the receptor, thereby achieving a more targeted biological response.

No Scientific Literature Found on the Polymorphism of this compound

Despite extensive searches for scientific information, no data has been found regarding the polymorphism and solid-state characterization of the chemical compound this compound.

Numerous queries aimed at uncovering research on the crystalline forms, spectroscopic properties, and the effects of crystallization conditions on this compound have yielded no relevant results. The scientific literature appears to be silent on the specific subject of its polymorphic behavior.

It is important to distinguish this compound from its well-studied isomer, 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid, commonly known as gemfibrozil. A significant body of research exists detailing the polymorphic forms of gemfibrozil, its solid-state characterization, and the analytical techniques used for its study. However, this information is not applicable to the 3,5-dimethylphenoxy isomer as requested.

The absence of published data prevents the creation of a scientifically accurate article on the polymorphism of this compound as outlined in the user's request. Any attempt to do so would be speculative and not based on verifiable research findings.

Therefore, the sections on the identification of crystalline forms, spectroscopic and diffraction techniques for polymorph discrimination, and the influence of crystallization conditions on polymorphic formations for this compound cannot be completed at this time.

Degradation Pathway Analysis and Stability Methodologies for 5 3,5 Dimethylphenoxy Pentanoic Acid

Development of Forced Degradation Study Methodologies (e.g., thermal, photolytic, oxidative, hydrolytic stress testing)

A forced degradation study for 5-(3,5-Dimethylphenoxy)pentanoic acid would expose the compound to a variety of stress conditions more severe than standard accelerated stability conditions. asianjpr.com

Hydrolytic Stress Testing : The susceptibility of the compound to hydrolysis would be evaluated across a range of pH values. The ether linkage and the carboxylic acid functional group are the primary sites of interest for hydrolytic degradation. Standard conditions typically involve treating a solution of the compound with acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and neutral water at elevated temperatures (e.g., 60-80°C). researchgate.netajrconline.org

Oxidative Stress Testing : To assess the molecule's sensitivity to oxidation, it would be exposed to an oxidizing agent. Hydrogen peroxide (H₂O₂) at concentrations ranging from 3% to 30% is commonly used. biomedres.usasianjpr.com The reaction is typically conducted at room temperature for a set period, and samples are analyzed to identify any oxidative degradants. biomedres.us The phenoxy ring and the aliphatic chain are potential sites for oxidation.

Photolytic Stress Testing : To determine light sensitivity, the compound, in both solid and solution forms, would be exposed to controlled light sources. According to ICH Q1B guidelines, this involves exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UV-A radiation. ekb.eg A control sample is kept in the dark to differentiate between photolytic and thermal degradation.

Thermal Stress Testing (Dry Heat) : The solid-state stability of the compound is evaluated by exposing it to high temperatures, often ranging from 40°C to 80°C, sometimes in conjunction with humidity. medcraveonline.combiomedres.us The duration of exposure depends on the compound's sensitivity. biomedres.us This helps identify thermally induced degradation products.

An illustrative summary of typical forced degradation conditions is provided in the table below.

Stress ConditionTypical Reagent/MethodPotential Degradation Site
Acid Hydrolysis0.1 N - 1 N HCl, heated (e.g., 80°C)Ether linkage cleavage
Base Hydrolysis0.1 N - 1 N NaOH, heated (e.g., 80°C)Ether linkage cleavage
Oxidation3% - 30% H₂O₂, room temperatureAromatic ring, aliphatic chain
PhotolysisUV/Vis light exposure (ICH Q1B)Aromatic ring, potential for radical reactions
Thermal (Dry Heat)Solid state, heated (e.g., 60°C)General decomposition

Analytical Techniques for Degradant Profiling and Quantification

Following forced degradation, a suite of analytical techniques is required to separate, identify, and quantify the parent compound and all resulting degradation products.

Chromatographic techniques are the cornerstone for separating complex mixtures generated during stress studies.

High-Performance Liquid Chromatography (HPLC) : A stability-indicating HPLC method is developed to separate the parent peak from all degradant peaks. pensoft.net A reverse-phase C18 or C8 column is commonly used for compounds with moderate polarity like this compound. chemmethod.com Method development involves optimizing the mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), flow rate, and column temperature to achieve adequate resolution. biomedres.us A UV detector, often a Photo Diode Array (PDA) detector, is used for detection and to assess peak purity. biomedres.us

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a powerful tool for identifying unknown degradation products. scirp.org After separation by the LC system, the eluent is introduced into a mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) data for the parent compound and its degradants, which is crucial for determining their molecular weights. nih.gov Further fragmentation analysis (MS/MS) can provide structural information about the degradants. nih.gov

A hypothetical HPLC method for analyzing this compound and its degradants is outlined below.

ParameterIllustrative Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
ElutionGradient
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Column Temperature30°C

While LC-MS provides molecular weight and fragmentation data, other spectroscopic methods are often required for the unambiguous structural elucidation of significant degradation products. This typically involves isolating the degradants using techniques like preparative HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR (¹H, ¹³C, and 2D-NMR) is the most definitive technique for structure elucidation. It provides detailed information about the chemical environment of atoms within a molecule, allowing for the precise identification of structural changes that occurred during degradation.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can be used to identify changes in functional groups (e.g., the appearance of a hydroxyl group or the loss of a carbonyl group) by analyzing the absorption of infrared radiation.

Lack of Publicly Available Research on this compound Prevents Analysis of Future Research Directions

Following a comprehensive search of scientific literature and chemical databases, no specific research findings related to the chemical compound This compound were identified. This absence of foundational studies on its synthesis, biological activity, or mechanism of action makes it impossible to construct a scientifically accurate and informative article on the future directions of its research as requested.

The outlined topics for the article, including the integration of omics technologies, the development of computational models for predicting biological activity, and the exploration of novel preclinical research models, all presuppose the existence of a body of primary research on the compound . Without such data, any discussion of future research would be purely speculative and would not meet the required standards of scientific accuracy.

It is important to distinguish this compound from the structurally similar, well-researched drug, Gemfibrozil, which is chemically known as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. The difference in the substitution pattern on the phenoxy ring (3,5-dimethyl vs. 2,5-dimethyl) results in a distinct chemical entity.

Given the strict adherence to the specified compound, This compound , and the lack of available information, the generation of the requested article with the specified detailed sections is not feasible at this time. Further primary research is required to establish the basic chemical and biological properties of this compound before future research directions can be meaningfully explored.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.